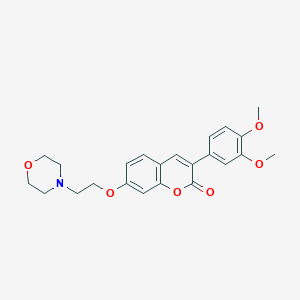
3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is of interest due to its structural features that may confer various pharmacological effects.
Chemical Structure
The chemical formula for this compound is C19H23N1O5. The presence of the morpholino group and the dimethoxyphenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may possess comparable antioxidant capabilities.
Anticancer Properties
Several studies have highlighted the anticancer potential of coumarins. For instance, a study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression. The morpholino group may enhance cellular uptake and specificity towards cancer cells.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that similar coumarin derivatives can significantly reduce inflammation markers in models of induced inflammation.
Case Studies
-
Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - Animal Models : In vivo studies on mice models of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative damage.
- Modulation of Signaling Pathways : Interaction with key signaling pathways involved in cancer progression and inflammation.
- Gene Expression Regulation : Alteration in the expression levels of genes associated with apoptosis and inflammation.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-26-20-6-4-16(14-22(20)27-2)19-13-17-3-5-18(15-21(17)30-23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCVVYPUEPAGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













